molecular formula C8H22Cl3N3 B13475166 2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride

2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride

Cat. No.: B13475166
M. Wt: 266.6 g/mol
InChI Key: NYAYKFKHQFUYOV-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound with a molecular formula of C8H20Cl3N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 2-methylpropan-2-amine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

    Substitution: Various halogenating agents or nucleophiles can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride
  • 2-Methyl-2-(piperazin-1-yl)propan-1-amine
  • Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine

Uniqueness

2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H22Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-2-amine;trihydrochloride

InChI

InChI=1S/C8H19N3.3ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;;/h10H,3-7,9H2,1-2H3;3*1H

InChI Key

NYAYKFKHQFUYOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCNCC1)N.Cl.Cl.Cl

Origin of Product

United States

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